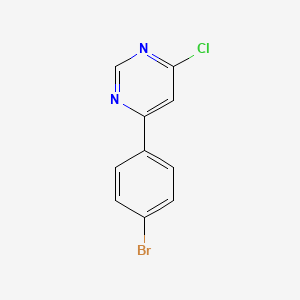

4-(4-Bromophenyl)-6-chloropyrimidine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H6BrClN2 |

|---|---|

Poids moléculaire |

269.52 g/mol |

Nom IUPAC |

4-(4-bromophenyl)-6-chloropyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H |

Clé InChI |

GGWDRWNSLRZOMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Br |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 4 Bromophenyl 6 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient heteroaromatic systems like pyrimidine (B1678525). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, making the carbon atoms susceptible to nucleophilic attack.

Regioselectivity and Reactivity Profiles of Halogen Substituents in Electron-Deficient Pyrimidine Systems

In dihalogenated pyrimidines, the position of the halogen substituent dictates its reactivity towards nucleophiles. The C4 and C6 positions of the pyrimidine ring are generally more activated for SNAr reactions than the C2 position. rsc.org This enhanced reactivity is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent and para nitrogen atoms, respectively. stackexchange.com When a nucleophile attacks the C4 or C6 position, the resulting intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, which is a significant stabilizing contributor. stackexchange.com

For a compound like 4-(4-Bromophenyl)-6-chloropyrimidine, the chlorine atom at the C6 position is highly susceptible to displacement by nucleophiles. The reactivity is governed by the electron-deficient nature of the pyrimidine ring, which facilitates the initial nucleophilic attack. The regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the electronic properties of other substituents on the ring. wuxiapptec.comwuxiapptec.com While the bromophenyl group at the C4 position is electronically distinct from the chlorine at C6, the inherent reactivity of the C4/C6 positions makes the chloro group a prime site for substitution. In symmetrically substituted compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the ring nitrogens decrease electron density and stabilize the anionic intermediates, thereby increasing reactivity at the chloro-substituted positions. mdpi.com

Interactive Table: Regioselectivity in SNAr Reactions of Dihalogenated Pyrimidines

| Pyrimidine Substrate | Position of Attack | Influencing Factors | Outcome | Reference |

| 2,4-Dichloropyrimidine | C4 (preferred) | Greater stabilization of intermediate by para-nitrogen. | C4 substitution product is major. | wuxiapptec.com |

| 2,4-Dichloropyrimidine with C6-EDG | C2 (preferred) | Electron-donating group (EDG) alters LUMO distribution. | Reversal of selectivity, C2 product is major. | wuxiapptec.com |

| 4,6-Dichloropyrimidine | C4 or C6 | Symmetrical activation by both nitrogen atoms. | Monosubstitution at either position. | mdpi.com |

Influence of Solvent and Catalyst Systems on SNAr Efficiency and Product Distribution

The efficiency and outcome of SNAr reactions on chloropyrimidines are significantly influenced by the choice of solvent and the presence of catalysts. Solvents can affect the solubility of reactants and stabilize the charged intermediates formed during the reaction.

Solvent Effects : Protic solvents, such as alcohols, can participate in the reaction through solvolysis, competing with the intended nucleophile. preprints.org For instance, reactions in ethanol (B145695) under basic conditions can lead to the formation of ethoxy-substituted pyrimidines alongside the desired amination products. The use of water as a solvent, particularly with a base like potassium fluoride (B91410) (KF), has been shown to be an effective and environmentally benign medium for SNAr aminations of chloropyrimidines, sometimes obviating the need for a metal catalyst. nih.gov

Catalyst Systems : Both acid and base catalysis can be employed to promote SNAr reactions.

Acid Catalysis : Reactions involving less reactive chloropyrimidines can be facilitated by acid catalysis. researchgate.net The acid protonates a ring nitrogen, further increasing the electrophilicity of the pyrimidine ring and accelerating nucleophilic attack. However, this approach can be counterproductive with amine nucleophiles, as the acid can protonate the amine, reducing its nucleophilicity. preprints.org

Base Catalysis : Bases such as triethylamine (B128534) (TEA) are commonly used to neutralize the HCl generated during the substitution reaction. The choice of base can be critical; for example, strong bases like sodium hydroxide (B78521) in alcohol solvents can generate alkoxide ions, leading to competitive solvolysis reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to arylate halogenated pyrimidines. rsc.org These methods offer a versatile route to complex biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation of Pyrimidine Derivatives

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, the chlorine atom at the C6 position serves as an excellent handle for such transformations. A study on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated successful arylation at the chloro positions using various aryl and heteroaryl boronic acids. mdpi.comsemanticscholar.org

The choice of the palladium catalyst and associated ligands is crucial for the success of the Suzuki-Miyaura coupling.

Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a highly effective and commonly used catalyst for the arylation of chloropyrimidines. mdpi.comd-nb.infosci-hub.se Optimized conditions often utilize a catalyst loading of around 5 mol %. mdpi.comsemanticscholar.orgresearchgate.net

Ligands : The presence of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), is essential for stabilizing the active Pd(0) catalytic species. d-nb.info Reactions attempted with palladium acetate (B1210297) alone are often ineffective, but the addition of PPh3 can rescue the catalytic activity. d-nb.info In some cases, adding a supplementary amount of PPh3 ligand can further stabilize the catalyst and improve yields. mdpi.com The two nitrogen atoms of the pyrimidine ring can chelate with the palladium catalyst, which can sometimes inhibit the reaction. semanticscholar.org The proper choice of ligand helps to mitigate these effects and facilitate the catalytic cycle.

Interactive Table: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling of Pyrimidines

| Catalyst System | Ligand | Substrate | Outcome | Reference |

| Pd(OAc)2 | None | 4-Pyrimidyl Tosylate | Ineffective, no product formation. | d-nb.info |

| Pd(OAc)2 | PPh3 | 4-Pyrimidyl Tosylate | Reasonable yield (67%). | d-nb.info |

| Pd(PPh3)4 | PPh3 (integrated) | 4-Pyrimidyl Tosylate | Superior yield (97%). | d-nb.info |

| Pd(PPh3)4 (5 mol%) | PPh3 (integrated) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good to excellent yields for arylation. | mdpi.comresearchgate.net |

Optimizing reaction parameters such as the base, solvent, and temperature is key to achieving high yields and accommodating a wide range of boronic acids.

Base and Solvent : A combination of a base like potassium phosphate (B84403) (K3PO4) and a solvent system such as 1,4-dioxane (B91453) and water is highly effective for the Suzuki coupling of halogenated pyrimidines. mdpi.comsemanticscholar.orgresearchgate.net Other systems, such as sodium carbonate in a toluene (B28343)/ethanol mixture, have also been used successfully. sci-hub.se

Heating : While conventional heating at 70–80 °C is common, microwave irradiation has been shown to significantly accelerate the reaction, with optimal conditions often found at 100 °C in water. mdpi.comd-nb.info

Boronic Acid Scope : The electronic nature of the boronic acid partner significantly impacts the reaction outcome.

Electron-Rich Boronic Acids : These substrates generally participate well in the coupling reaction, leading to good or excellent yields of the arylated pyrimidine products. mdpi.comsemanticscholar.orgresearchgate.net

Electron-Poor Boronic Acids : Boronic acids bearing electron-withdrawing groups tend to result in slower reaction rates and lower yields. mdpi.comsemanticscholar.org This is attributed to a less efficient transmetalation step in the catalytic cycle, which can be further hampered by the potential coordination of the electron-deficient pyrimidine nitrogen atoms to the palladium center. semanticscholar.org

A study on 5-(4-bromophenyl)-4,6-dichloropyrimidine provides specific examples of this trend. mdpi.com

Interactive Table: Optimization of Suzuki-Miyaura Reaction with 5-(4-bromophenyl)-4,6-dichloropyrimidine

| Aryl Boronic Acid | Substituent Type | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Neutral | K3PO4 | 1,4-Dioxane/H2O | 75% | mdpi.com |

| 4-Methoxyphenylboronic acid | Electron-Donating | K3PO4 | 1,4-Dioxane/H2O | 85% | mdpi.com |

| 4-Methylphenylboronic acid | Electron-Donating | K3PO4 | 1,4-Dioxane/H2O | 82% | mdpi.com |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | K3PO4 | 1,4-Dioxane/H2O | 60% | mdpi.com |

| 4-Nitrophenylboronic acid | Electron-Withdrawing | K3PO4 | 1,4-Dioxane/H2O | 55% | mdpi.com |

Mechanistic Aspects of Transmetalation and Oxidative Addition in Pyrimidine Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds with this compound. The catalytic cycle for these reactions universally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The initial and often rate-determining step is the oxidative addition of an organic halide to a low-valent palladium(0) complex. chemrxiv.orgchemrxiv.org

For this compound, two potential sites exist for oxidative addition: the C-Cl bond on the pyrimidine ring and the C-Br bond on the phenyl ring. The C-Cl bond on the electron-poor pyrimidine ring is activated towards oxidative addition. Generally, the reactivity order for aryl halides in oxidative addition is I > Br > Cl. researchgate.net However, the electronic nature of the aromatic ring plays a crucial role. The choice of palladium catalyst, specifically the ligands coordinated to the metal, can influence which bond is selectively activated. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to uniquely alter the conventional site-selectivity in the cross-coupling of dihalopyrimidines. nih.gov

The oxidative addition step involves the insertion of the Pd(0) center into the carbon-halogen bond, forming a square planar Pd(II) species. libretexts.org Mechanistic studies suggest that this can proceed through different pathways, including a concerted three-centered transition state or a nucleophilic displacement mechanism, depending on the substrate, ligand, and coordination number of the palladium complex. chemrxiv.org For instance, monoligated 12-electron PdL complexes tend to favor a concerted mechanism, whereas 14-electron PdL2 complexes may prefer a nucleophilic displacement pathway. chemrxiv.org

Following oxidative addition, the transmetalation step occurs. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center. chemrxiv.org The mechanism of this step has been a subject of extensive debate. Two primary pathways are often considered:

Reaction of a palladium halide complex with a pre-formed, base-activated organoboronate species. nih.gov

Reaction of a palladium hydroxo complex (formed from the halide complex in the presence of a base) with the neutral organoboron compound. nih.gov

Systematic studies indicate that for Suzuki-Miyaura reactions in aqueous media, the pathway involving the palladium hydroxo complex reacting with the boronic acid is significantly faster and is the predominant route for transmetalation. nih.gov This step results in a new diorganopalladium(II) complex. The final step, reductive elimination, involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, thus completing the catalytic cycle. libretexts.orgchemrxiv.org Kinetic studies have shown this step to be intramolecular and to proceed from a cis-complex. libretexts.org

Exploration of Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig Amination)

Beyond Suzuki-Miyaura coupling, the reactive sites on this compound are amenable to a variety of other palladium-catalyzed cross-coupling reactions to form diverse C-C and C-heteroatom bonds.

The Heck-Mizoroki reaction couples the aryl halide with an alkene. This reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed. The reaction is valuable for the synthesis of substituted styrenes and other vinylated aromatics. researchgate.netrsc.org

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. nanochemres.org This reaction is unique in that it typically requires a co-catalyst, usually a copper(I) salt, in addition to the palladium catalyst and a base (commonly an amine). researchgate.net The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Copper-free Sonogashira protocols have also been developed. researchgate.net

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. This reaction has broad applicability for the synthesis of aryl amines from primary or secondary amines. The mechanism follows the general catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and subsequent reductive elimination.

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl halides, which are applicable to this compound.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Typical Solvent | Typical Temperature (°C) |

|---|---|---|---|---|---|

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | Et₃N, Piperidine, NaOH | THF, DMF, H₂O/EtOH | 25-100 |

| Buchwald-Hartwig | Amine (e.g., Aniline, Morpholine) | Pd₂(dba)₃, Pd(OAc)₂ (+ Ligand) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety and its Regioselectivity

Electrophilic aromatic substitution (EAS) provides a pathway to further functionalize the bromophenyl ring of this compound. The regioselectivity of such reactions is governed by the electronic properties of the substituents already present on the benzene (B151609) ring: the bromine atom and the 6-chloropyrimidin-4-yl group. libretexts.org

Bromine Atom : As a halogen, bromine is an ortho-, para-directing group. Although it is deactivating towards EAS due to its strong inductive electron-withdrawing effect (-I), its lone pairs can be donated into the aromatic ring via resonance (+R effect). This resonance donation stabilizes the cationic Wheland intermediate (σ-complex) when the electrophile attacks at the ortho and para positions, making these pathways more favorable than meta-attack. libretexts.org

6-Chloropyrimidin-4-yl Group : The pyrimidine ring is a π-deficient heteroaromatic system containing two electron-withdrawing nitrogen atoms. Consequently, when attached to a phenyl ring, it acts as a strong electron-withdrawing and deactivating group. Such deactivating groups that lack lone pairs for resonance donation are typically meta-directors. libretexts.org This is because the meta positions are the least deactivated, as the cationic charge in the Wheland intermediate for meta-attack does not reside on the carbon atom directly attached to the deactivating substituent.

The combined influence of these two groups determines the ultimate position of electrophilic attack. The bromine atom directs an incoming electrophile to positions C2' and C4' (ortho and para to the bromine). The 6-chloropyrimidin-4-yl group directs to positions C3' (meta to the pyrimidine). The C4' position is already substituted by the pyrimidine ring. Therefore, the directing effects converge on the positions ortho to the bromine atom (C2') and meta to the pyrimidine group (C3'). This powerful synergistic directing effect leads to a high degree of regioselectivity, with electrophilic attack strongly favored at the positions ortho to the bromine atom.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

The study of reaction kinetics and thermodynamics provides critical insights into reaction mechanisms, allowing for the optimization of conditions to improve yields and selectivity. While detailed quantitative kinetic and thermodynamic data for specific transformations of this compound are not extensively reported in the literature, the general principles governing its key reactions, such as palladium-catalyzed couplings, are well-established.

The thermodynamics of these reactions are generally favorable, with the formation of stable C-C or C-heteroatom bonds driving the reaction forward. The activation energy (Ea) for key steps like transmetalation has been calculated to be relatively low, in the range of 14–22 kcal/mol, suggesting these steps can be quite fast. acs.org

The following table outlines key kinetic and thermodynamic parameters and the factors that influence them for the transformations discussed.

| Parameter | Description | Influencing Factors |

|---|---|---|

| Rate Constant (k) | Measures the speed of a reaction. | Temperature, catalyst concentration, substrate concentration, ligand structure (sterics and electronics), solvent polarity. |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. A lower Ea means a faster reaction. | Catalyst/ligand choice, nature of the C-X bond, mechanism of the rate-determining step. |

| Enthalpy of Reaction (ΔH) | The net change in heat content. Exothermic reactions (negative ΔH) are generally favorable. | Bond energies of reactants and products. C-C bond formation is typically highly exothermic. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | Number of molecules of reactants versus products, solvent ordering effects. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. | Enthalpy, entropy, and temperature. |

Strategic Derivatization and Application As a Chemical Intermediate

Role of 4-(4-Bromophenyl)-6-chloropyrimidine in Divergent Synthetic Pathways

The strategic positioning of two distinct reactive sites—the chloro group on the pyrimidine (B1678525) ring and the bromo group on the phenyl ring—makes this compound an exceptional substrate for divergent synthesis. This strategy allows for the generation of a wide array of structurally distinct molecules from a common starting material by selectively addressing one reactive site over the other. nih.gov

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chemoselectivity of these reactions can often be controlled by the judicious choice of reaction conditions, including the catalyst, ligands, base, and solvent. rsc.org

For instance, a nucleophilic attack by an amine or an alcohol would preferentially replace the chloro group, leaving the bromophenyl moiety intact for subsequent functionalization. Conversely, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-Br bond, allowing for the introduction of various aryl or alkyl groups. This sequential and controlled functionalization is a hallmark of divergent synthesis, enabling the efficient creation of diverse molecular scaffolds.

A prime example of its application in a divergent and convergent synthesis is in the preparation of the dual endothelin receptor antagonist, Macitentan. acs.orgnewdrugapprovals.orggoogle.com In the synthesis of Macitentan, the precursor 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) undergoes a selective nucleophilic substitution at the 4-position, yielding an intermediate that is structurally analogous to a derivatized this compound. google.com This intermediate then undergoes a subsequent nucleophilic substitution at the 6-position. acs.orggoogle.com

Construction of Compound Libraries via Parallel and Combinatorial Synthesis Methodologies

The dual reactivity of this compound makes it an ideal building block for the construction of compound libraries through parallel and combinatorial synthesis. tarosdiscovery.com These high-throughput techniques are instrumental in modern drug discovery, allowing for the rapid synthesis of a large number of compounds for biological screening. bioduro.comnih.gov

In a parallel synthesis approach, the this compound core can be reacted with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate. For example, the chloro group can be displaced by a library of amines or alcohols, while the bromo group can be subjected to a library of boronic acids in a subsequent Suzuki coupling step. This two-dimensional diversification strategy can generate a vast number of unique compounds from a relatively small set of starting materials.

Solid-phase synthesis is another powerful technique that can be employed. mdpi.com The this compound scaffold can be tethered to a solid support, allowing for the use of excess reagents and simplified purification. A library of derivatives can then be synthesized on the solid support, followed by cleavage to release the final compounds. For instance, a library of 4-(substituted amino)-6-arylpyrimidines was successfully synthesized via Suzuki cross-coupling of solid-supported chloropyrimidines. nih.gov

The following table illustrates a hypothetical parallel synthesis scheme starting from this compound:

| Step 1: Nucleophilic Substitution (R¹-Nu) | Step 2: Suzuki Coupling (R²-B(OH)₂) | Resulting Compound Structure |

| Amine A | Boronic Acid X | 4-(4-(R²)-phenyl)-6-(Amine A)-pyrimidine |

| Amine B | Boronic Acid X | 4-(4-(R²)-phenyl)-6-(Amine B)-pyrimidine |

| Amine A | Boronic Acid Y | 4-(4-(R²)-phenyl)-6-(Amine A)-pyrimidine |

| Amine B | Boronic Acid Y | 4-(4-(R²)-phenyl)-6-(Amine B)-pyrimidine |

Site-Selective Functionalization for the Elaboration of Advanced Molecular Architectures

The ability to achieve site-selective functionalization is crucial for the synthesis of complex and well-defined molecular architectures. With this compound, the differential reactivity of the C-Cl and C-Br bonds provides a handle for such selectivity.

Generally, in pyrimidine systems, the order of reactivity for nucleophilic substitution is C4/C6 > C2 > C5. rsc.org The chloro group at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. stackexchange.com This allows for selective reactions with a variety of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. nih.govresearchgate.netzenodo.org

Conversely, the C-Br bond on the phenyl ring is less reactive towards nucleophiles but is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been extensively used to form new carbon-carbon bonds. mdpi.comresearchgate.net Studies on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine have shown that Suzuki coupling can be selectively performed at the C-Br bond, with the C-Cl bonds remaining intact under appropriate conditions. mdpi.comresearchgate.net This selectivity is often influenced by the choice of palladium catalyst and ligands. rsc.org

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule. For example, one could first perform a nucleophilic substitution at the C6-Cl position, followed by a Suzuki coupling at the C-Br bond, leading to a highly functionalized and complex molecule. This level of control is essential for the synthesis of targeted bioactive molecules and advanced materials. mdpi.commdpi.comresearchgate.net

The following table summarizes the site-selective reactions possible with this compound:

| Reactive Site | Reaction Type | Typical Reagents and Conditions |

| C6-Cl (Pyrimidine) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols; often with a base (e.g., K₂CO₃, Et₃N) |

| C-Br (Phenyl) | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) |

Development of Novel Reagents and Catalysts Utilizing Pyrimidine Scaffolds

The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Beyond its direct role in pharmaceuticals, the structural features of pyrimidine derivatives can be harnessed to create novel reagents and catalysts.

The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination. By strategically functionalizing the this compound core, it is possible to design bidentate or polydentate ligands for catalysis. For example, substitution of the chloro group with a coordinating moiety, such as a pyridine (B92270) or an imidazole, could lead to the formation of novel bipyrimidine-like ligands. These ligands can then be used to prepare transition metal complexes with potential applications in various catalytic transformations, such as C-C and C-N bond formation.

Furthermore, the pyrimidine ring can be incorporated into larger organic frameworks to act as a directing group or a structural support for a catalytic center. The development of such pyrimidine-based catalysts is an active area of research, with applications in asymmetric synthesis and other synthetically important reactions. While specific examples utilizing this compound as a direct precursor for a catalyst are not yet widely reported, the fundamental reactivity of the molecule provides a clear pathway for the design and synthesis of such novel chemical tools.

Advanced Spectroscopic and Computational Investigations of 4 4 Bromophenyl 6 Chloropyrimidine and Its Derivatives

Advanced Spectroscopic Characterization for Reaction Pathway Elucidation (e.g., in situ NMR, mechanistic Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for elucidating the complex reaction pathways of 4-(4-bromophenyl)-6-chloropyrimidine and its derivatives. These methods provide real-time monitoring of reactions and detailed structural information on transient intermediates and products, offering critical insights into reaction mechanisms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous observation of a reaction mixture directly within the NMR spectrometer. This technique can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates over time. For instance, in reactions involving pyrimidine (B1678525) derivatives, such as nucleophilic substitution or cross-coupling, ¹H NMR can reveal characteristic shifts in aromatic protons as the chemical environment around the pyrimidine ring changes. acs.org A notable upfield shift of pyrimidine ring protons has been observed in the formation of σ-complex intermediates when N-alkylpyrimidinium salts react with nucleophiles like ammonia, providing direct evidence for the proposed reaction mechanism. This approach would be invaluable for studying the kinetics and mechanism of substitutions at the C6 position of this compound.

Mechanistic Mass Spectrometry (MS) , particularly using techniques like Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS), is crucial for identifying reaction components and understanding fragmentation pathways, which can infer molecular structure. sapub.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for intermediates and products. creative-proteomics.com The fragmentation patterns of pyrimidine derivatives in EI-MS are often characterized by the successive loss of functional groups followed by the decomposition of the heterocyclic ring. sapub.org For this compound, mass spectrometry is a primary tool for confirming its successful synthesis, with molecular ion peaks confirming its mass. atlantis-press.comresearchgate.net By analyzing the mass spectra of a reaction mixture over time, one can identify key intermediates and byproducts, helping to piece together the reaction sequence. Combining mass spectrometry with quantum chemical calculations can further clarify fragmentation mechanisms and reaction pathways. tandfonline.com

| Technique | Application in Reaction Pathway Elucidation | Potential Insights for this compound |

| In situ NMR | Real-time monitoring of reactant consumption and product/intermediate formation. | Kinetic analysis of substitution reactions; detection of transient intermediates like Meisenheimer or σ-complexes. |

| Mechanistic MS | Identification of products, byproducts, and intermediates; elucidation of fragmentation patterns. | Confirmation of product structures in derivatization reactions; inference of reaction mechanisms from detected intermediates. |

| HRMS | Precise mass determination for elemental composition analysis. | Unambiguous formula confirmation for novel derivatives and short-lived intermediates. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the intrinsic properties of molecules like this compound. DFT calculations provide optimized molecular geometries, electronic properties, and insights into chemical reactivity. scispace.com

Molecular Geometry: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data from X-ray crystallography. scispace.com For derivatives of bromophenyl-pyrimidines, DFT has been successfully used to obtain optimized structures, which form the basis for all further electronic property calculations. mdpi.comresearchgate.net

Electronic Structure and Frontier Orbital Analysis: The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wjarr.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.comresearchgate.net

In studies of pyrimidine derivatives, DFT calculations have shown that the distribution of HOMO and LUMO orbitals is often localized on different parts of the molecule. For example, in some substituted pyrimidines, the HOMO is localized over the phenyl rings, while the LUMO is concentrated on the pyrimidine ring, indicating that the pyrimidine core is the likely site for nucleophilic attack. mdpi.com Analysis of derivatives of the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) revealed HOMO-LUMO gap values ranging from 4.29 to 5.09 eV, suggesting varied reactivity based on substitution. mdpi.com

Table of Global Reactivity Descriptors (Illustrative) Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. wjarr.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. wjarr.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic character of a molecule. wjarr.com |

These computational analyses are crucial for rationalizing observed reactivity and predicting the outcomes of chemical transformations. rsc.orgresearchgate.netacs.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide powerful insights into its conformational flexibility and how it interacts with other molecules, such as solvents, reactants, or catalysts.

Conformational Analysis: The pyrimidine and bromophenyl rings in the molecule are connected by a single C-C bond, allowing for rotation. This rotation gives rise to different spatial arrangements, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is crucial, as it can significantly influence the molecule's reactivity by affecting the accessibility of its reactive sites.

Reactivity Prediction: MD simulations can be used to model the approach of a reactant to the this compound molecule. By simulating the system's dynamics, researchers can predict the most likely pathways for a reaction. For instance, in a study of novel pyrazolo[3,4-d]pyrimidine derivatives, MD simulations were performed to predict the binding mode and stability of these compounds within the active site of a target protein, illustrating how dynamics can inform interaction and reactivity. rsc.org Similarly, MD could be used to simulate the interaction of this compound with a palladium catalyst during a cross-coupling reaction, helping to understand the mechanism and factors that control reaction efficiency.

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of reactants with their reactivity or the efficiency of a chemical transformation. This approach is an extension of the more common Quantitative Structure-Activity Relationship (QSAR) models used in drug discovery. nih.govscirp.org

For this compound, QSRR models can be developed to predict the outcome of various reactions, such as nucleophilic aromatic substitution or Suzuki coupling, under different conditions or with different reaction partners. The process involves several steps:

Dataset Assembly: A series of reactions is performed using various derivatives of this compound or different coupling partners, and the transformation efficiency (e.g., reaction yield or rate constant) is measured for each.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each reactant. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies, atomic charges), steric descriptors (molecular volume, surface area), and topological descriptors. scirp.orgresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

A comprehensive structure-reactivity study on 2-sulfonylpyrimidines demonstrated that reaction rates could be effectively modulated over nine orders of magnitude by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring. acs.org A similar QSRR approach for this compound could identify the key structural features that govern its reactivity, enabling the prediction of transformation efficiency for new derivatives and optimizing reaction conditions.

Computational chemistry plays a pivotal role in the rational design of new catalysts and reagents to achieve selective and efficient modifications of the pyrimidine core. For a substrate like this compound, which has multiple reactive sites, computational methods can guide the development of catalysts that target a specific position.

The Suzuki-Miyaura cross-coupling reaction, for instance, is a common method for modifying halogenated pyrimidines. mdpi.comresearchgate.net DFT calculations can be employed to study the mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of transition states and intermediates for different catalyst-substrate combinations, researchers can:

Screen Catalyst Libraries: Computationally evaluate the performance of a wide range of potential catalysts (e.g., palladium complexes with different ligands) to identify those with the lowest activation barriers for the desired transformation.

Understand Ligand Effects: Analyze how the electronic and steric properties of catalyst ligands influence reaction outcomes, leading to the design of new ligands that enhance reactivity and selectivity.

Predict Reagent Compatibility: Model the interaction of the pyrimidine substrate with various reagents to predict compatibility and potential side reactions. A recent strategy for pyrimidine diversification involves a "deconstruction-reconstruction" approach, where the pyrimidine ring is opened and re-closed to form different heterocycles, a process that relies on precisely chosen reagents. nih.gov

By providing a detailed, atomistic understanding of reaction mechanisms, computational chemistry accelerates the discovery of novel and more effective catalysts and reagents for pyrimidine modifications, reducing the need for extensive empirical screening.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

A study on the closely related compound 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine provides a clear example of the insights gained from crystallography. nih.gov The analysis revealed the dihedral angles between the pyrimidine ring and the two phenyl rings, showing that the molecule is not planar. The mean-planes of the two phenyl rings were oriented at 8.98° and 35.58° with respect to the pyrimidine ring. nih.gov

Intermolecular Interactions: Crystal engineering focuses on understanding and utilizing the non-covalent interactions that direct crystal packing, such as hydrogen bonds and π-π stacking. ias.ac.inrsc.org In the crystal structure of 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, the molecules are linked into chains by N—H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. nih.gov Such interactions are fundamental to the stability and properties of the solid material. uwa.edu.aumdpi.com Analysis of these weak interactions is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can impact physical properties like solubility and melting point. nih.gov

The crystallographic data for a derivative provides a benchmark for validating the accuracy of computational methods like DFT.

Table of Crystallographic Data for 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrClN₃ |

| Molecular Weight | 360.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 39.343 |

| b (Å) | 3.851 |

| c (Å) | 22.620 |

| β (°) ** | 123.81 |

| Volume (ų) ** | 2847.6 |

| Z | 8 |

Emerging Research Avenues and Future Directions

Green Chemistry Approaches in Halogenated Pyrimidine (B1678525) Synthesis

The principles of green chemistry are being increasingly integrated into the synthesis of halogenated pyrimidines to minimize environmental impact and enhance safety. Key areas of development include the use of aqueous media and solid-acid catalysis.

Aqueous Media Synthesis: Traditionally, the synthesis of heterocyclic compounds like pyrimidines relies on volatile organic solvents. Shifting to water as a solvent offers significant environmental and economic benefits. nih.gov Research has demonstrated efficient and regioselective halogenation of pyrazolo[1,5-a]pyrimidines at room temperature using water as a green solvent, highlighting the potential for cleaner halogenation processes. nih.gov Multicomponent reactions, such as the Hantzsch synthesis, have also been successfully adapted to aqueous media for producing pyrimidine-ligated pyrrole (B145914) derivatives, sometimes employing catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction. ajol.info The use of ultrasound irradiation in aqueous media has also been explored for the synthesis of bis-pyrimidine derivatives, further showcasing the versatility of water as a reaction medium. mdpi.com

Solid-Acid Catalysis: Replacing hazardous liquid acids like sulfuric acid with recyclable solid-acid catalysts is another cornerstone of green chemistry. In the context of pyrimidine synthesis, this approach has shown considerable promise. A method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), an isomer and important intermediate, utilizes a solid acid catalyst for the initial esterification of p-bromophenylacetic acid, which circumvents the issues associated with using concentrated sulfuric acid or thionyl chloride, such as difficult catalyst recycling and complex post-treatment procedures. google.com Furthermore, novel, eco-friendly solid acid biocatalysts, such as those derived from biowaste like bone char modified with chlorosulfonic acid, have been developed and proven effective in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.govresearchgate.net These catalysts are often reusable, further enhancing the sustainability of the process. nih.gov

| Green Chemistry Approach | Example Application in Pyrimidine Synthesis | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Regio-selective C3 halogenation of pyrazolo[1,5-a]pyrimidines. | Environmentally friendly, non-toxic, inexpensive solvent, clean reaction. | nih.gov |

| Aqueous Media | Hantzsch multicomponent condensation for pyrimidine-ligated pyrroles. | Use of water as a green solvent, catalyzed by DABCO. | ajol.info |

| Solid-Acid Catalysis | Esterification of p-bromophenylacetic acid in the synthesis of a 5-(4-bromophenyl)-4,6-dichloropyrimidine precursor. | Avoids hazardous liquid acids, catalyst is recyclable, simplifies post-treatment. | google.com |

| Solid-Acid Catalysis | Synthesis of pyrimidine-5-carbonitrile derivatives using a bone char-Bronsted solid acid catalyst. | Eco-friendly, reusable biocatalyst derived from biowaste. | nih.govresearchgate.net |

Application of Flow Chemistry and Automated Synthesis Platforms for Compound Production

Continuous flow chemistry and automated synthesis are revolutionizing the production of active pharmaceutical ingredients (APIs) and chemical intermediates by offering enhanced safety, efficiency, and scalability over traditional batch processing. pharmtech.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides superior control over reaction parameters like temperature, pressure, and mixing. This technology is particularly advantageous for handling hazardous intermediates and highly exothermic reactions safely. nih.gov For instance, a flow process was developed to manage the accumulation of energetic diazonium salt intermediates, enabling large-scale production that would be unsafe in a batch reactor. pharmtech.com The application of microwave-assisted flow synthesis has been reported for converting 1,3-thiazine to hydropyrimidine, demonstrating the potential for rapid and efficient heterocycle synthesis. nih.gov

The integration of flow chemistry with automated platforms marks a significant step towards "on-demand" molecule synthesis. Platforms like SynFini™ combine artificial intelligence for route design with robotics and microfluidics to test and optimize reaction conditions rapidly. youtube.com Such systems can automate the entire workflow from initial design to the scaled-up synthesis of the final product in a miniaturized, continuous process, drastically reducing development time from weeks or months to days. youtube.com

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Pyrimidine Chemistry

In pyrimidine chemistry, ML algorithms are being used to develop predictive models for various properties. For example, machine learning models have been successfully developed to predict the corrosion inhibition efficiencies of pyrimidine derivatives, identifying key molecular descriptors that influence their performance. researchgate.netresearchgate.net Deep generative models have been applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective inhibitors for specific biological targets. nih.gov

| AI/ML Application | Specific Example in Pyrimidine Chemistry | Objective | Reference |

|---|---|---|---|

| Predictive Modeling | Development of models for pyrimidine corrosion inhibitors. | Predict inhibition efficiency and identify key molecular features. | researchgate.netresearchgate.net |

| Generative Modeling | Design of novel Pyrrolo[2,3-d] pyrimidine derivatives. | Identify new potent and selective TBK1 inhibitors. | nih.gov |

| Retrosynthesis Planning | Use of platforms like IBM RXN for Chemistry. | Automatically propose optimal and novel synthetic routes. | researchgate.netpreprints.org |

| Reaction Optimization | Active learning and transfer learning strategies. | Navigate reaction space efficiently with minimal experimental data. | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways for Pyrimidine Scaffolds

The 4-(4-bromophenyl)-6-chloropyrimidine scaffold possesses two distinct halogen atoms, offering a versatile platform for sequential and regioselective functionalization. The chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenyl ring is ideal for transition-metal-catalyzed cross-coupling reactions.

The reactivity of a closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been explored in Suzuki-Miyaura cross-coupling reactions. In these studies, the bromine on the phenyl ring was selectively coupled with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst, leaving the two chlorine atoms on the pyrimidine ring untouched. mdpi.com This demonstrates the potential for selectively modifying the phenyl portion of the molecule first.

Conversely, the chlorine atom at the 6-position of the pyrimidine ring is a prime site for SNAr reactions. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules, such as the dual endothelin receptor antagonist Macitentan. acs.orgresearchgate.net In the synthesis of Macitentan, the 6-chloro group is displaced by an alcohol under basic conditions. acs.org This differential reactivity allows for a stepwise elaboration of the scaffold, first via nucleophilic substitution at the pyrimidine core, followed by cross-coupling at the peripheral phenyl ring, or vice-versa. Future research could explore a wider range of nucleophiles (N-based, S-based, O-based) for the SNAr reaction and a broader array of cross-coupling partners (e.g., Sonogashira, Buchwald-Hartwig, Heck reactions) to generate diverse libraries of novel compounds based on the this compound core. Further exploration into catalyzed cycloadditions and multicomponent reactions could also unveil new pathways to construct and functionalize pyrimidine frameworks. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-6-chloropyrimidine, and how do they differ in efficiency?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions or multicomponent protocols. Key methods include:

- Suzuki–Miyaura Coupling : Utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyrimidines with aryl boronic acids. and describe optimized conditions using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a precursor, with yields dependent on solvent choice (e.g., toluene vs. DMF) and catalyst loading (5 mol%) .

- Multicomponent Reactions : Green synthesis approaches, such as Hantzsch-type reactions, can reduce waste. highlights solvent-free or aqueous conditions for analogous pyrimidines, though yields may vary (60–85%) compared to traditional methods .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of molecular geometry. and demonstrate bond-length analysis (e.g., C–Br = 1.89 Å, C–Cl = 1.73 Å) and supramolecular interactions (π-stacking) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br···H vs. Cl···H interactions) for crystal packing insights, as applied in .

- NMR/FT-IR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C–Br stretch ~550 cm⁻¹) are standard for preliminary validation.

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ or Buchwald–Hartwig ligands for enhanced reactivity with electron-deficient boronic acids .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may increase side reactions; toluene balances reactivity and selectivity .

- Temperature Control : Reactions at 80–100°C typically achieve >85% conversion, but lower temperatures (50°C) reduce decomposition in sensitive substrates .

Q. How should researchers address contradictions in reported synthetic yields for halogenated pyrimidines?

Methodological Answer:

- Batch Analysis : Compare purity of starting materials (e.g., bromophenyl precursors in vs. commercial sources in ) .

- Reaction Monitoring : Use TLC (silica gel, UV 254 nm) or HPLC to detect intermediates or byproducts causing yield discrepancies .

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent-free vs. catalyzed routes) to isolate variables like moisture sensitivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model charge distribution at C-4 (Br-substituted) and C-6 (Cl-substituted) to predict sites for SNAr reactions. uses Hirshfeld atomic charges to explain regioselectivity .

- Molecular Dynamics Simulations : Study solvent effects on transition states (e.g., DMSO stabilizing negative charge in intermediates) .

Q. How can eco-friendly synthesis routes be designed for this compound?

Methodological Answer:

- Solvent Reduction : Adopt microwave-assisted or mechanochemical methods to minimize solvent use, as demonstrated for related pyrimidines in .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal waste .

Q. What mechanistic insights exist for the halogen-dependent reactivity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.